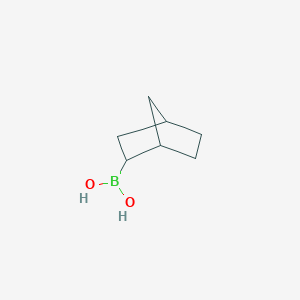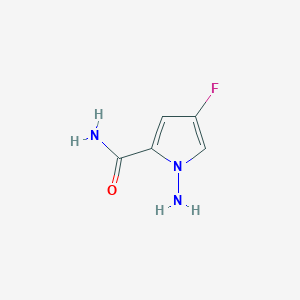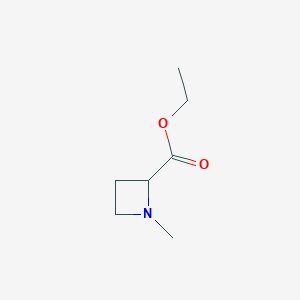
1,8-Naphthyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of naphthyridines These compounds are known for their diverse biological activities and photochemical properties The structure of this compound consists of a naphthyridine core with a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2(1H)-thione can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method involves the reaction of 2-aminonicotinaldehyde with a suitable carbonyl compound under acidic or basic conditions. The Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a ketone or aldehyde, is often used to synthesize naphthyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing water as a solvent and minimizing the use of hazardous reagents, is becoming increasingly common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthyridine derivatives .
Scientific Research Applications
1,8-Naphthyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the development of dyes, sensors, and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-2(1H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
1,8-Naphthyridine-2(1H)-thione can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Lacks the thione group and has different chemical reactivity and biological activity.
2-Amino-1,8-naphthyridine: Contains an amino group instead of a thione group, leading to different applications and properties.
1,8-Naphthyridine-2(1H)-one:
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
69001-82-7 |
|---|---|
Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1H-1,8-naphthyridine-2-thione |
InChI |
InChI=1S/C8H6N2S/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) |
InChI Key |
CNHCDSVCEXQHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=S)C=C2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


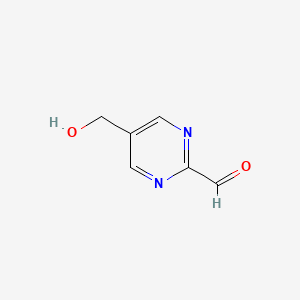
![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)
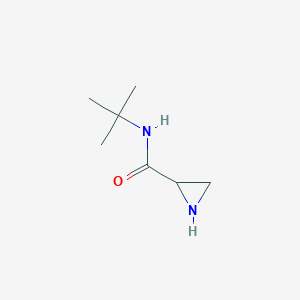

![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)
